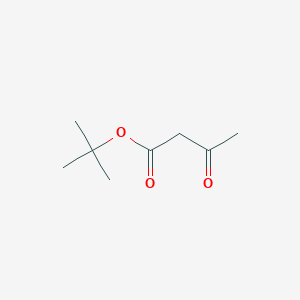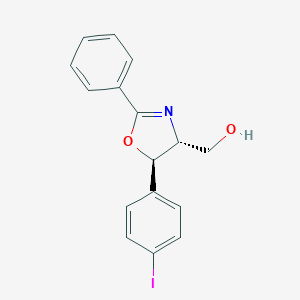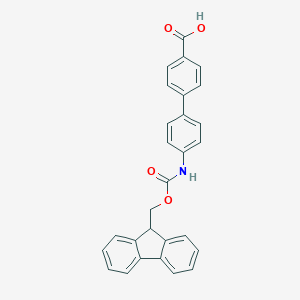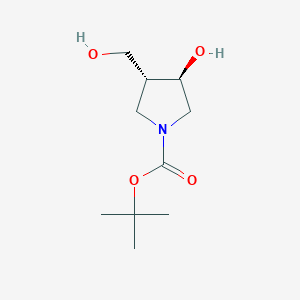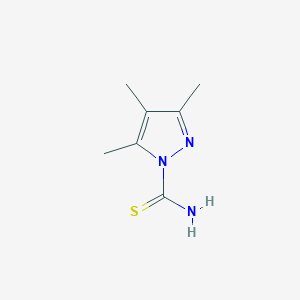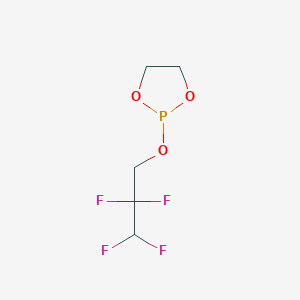
1,3,2-Dioxaphospholidine, 2-(2,2,3,3-tetrafluoropropoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Dioxaphospholidine, 2-(2,2,3,3-tetrafluoropropoxy)- is a phosphorus-containing compound that has gained significant attention in the field of scientific research. The compound has been found to have unique biochemical and physiological effects, making it an interesting candidate for various applications.
Wirkmechanismus
The mechanism of action of 1,3,2-Dioxaphospholidine, 2-(2,2,3,3-tetrafluoropropoxy)- is not fully understood, but it is believed to involve the inhibition of certain enzymes and metabolic pathways in microorganisms. This leads to the disruption of cellular processes and ultimately results in cell death.
Biochemische Und Physiologische Effekte
Studies have shown that 1,3,2-Dioxaphospholidine, 2-(2,2,3,3-tetrafluoropropoxy)- can have a range of biochemical and physiological effects. For example, the compound has been found to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, it has been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,3,2-Dioxaphospholidine, 2-(2,2,3,3-tetrafluoropropoxy)- is its relatively simple synthesis method, which makes it readily available for laboratory experiments. Additionally, the compound has a range of potential applications in scientific research. However, one limitation of the compound is that its mechanism of action is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1,3,2-Dioxaphospholidine, 2-(2,2,3,3-tetrafluoropropoxy)-. Some possible areas of investigation include:
1. Further studies on the compound's mechanism of action to better understand how it works and its potential applications.
2. Development of new antimicrobial agents based on 1,3,2-Dioxaphospholidine, 2-(2,2,3,3-tetrafluoropropoxy)-.
3. Investigation of the compound's potential as a catalyst for various chemical reactions.
4. Studies on the compound's anti-inflammatory properties and its potential as a treatment for inflammatory diseases.
5. Exploration of the compound's potential in the field of nanotechnology, such as its use in the synthesis of nanoparticles.
Conclusion
In conclusion, 1,3,2-Dioxaphospholidine, 2-(2,2,3,3-tetrafluoropropoxy)- is a phosphorus-containing compound with unique biochemical and physiological effects. The compound has potential applications in scientific research, particularly in the development of new antimicrobial agents and as a catalyst for various chemical reactions. Further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields.
Synthesemethoden
The synthesis of 1,3,2-Dioxaphospholidine, 2-(2,2,3,3-tetrafluoropropoxy)- involves the reaction of 2,2,3,3-tetrafluoropropyl alcohol with phosphorus trichloride. The resulting product is then treated with sodium hydroxide to form the desired compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
1,3,2-Dioxaphospholidine, 2-(2,2,3,3-tetrafluoropropoxy)- has been extensively studied for its potential applications in scientific research. The compound has been found to have antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents. Additionally, the compound has been shown to have potential as a catalyst for various chemical reactions.
Eigenschaften
CAS-Nummer |
115044-87-6 |
|---|---|
Produktname |
1,3,2-Dioxaphospholidine, 2-(2,2,3,3-tetrafluoropropoxy)- |
Molekularformel |
C5H7F4O3P |
Molekulargewicht |
222.07 g/mol |
IUPAC-Name |
2-(2,2,3,3-tetrafluoropropoxy)-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C5H7F4O3P/c6-4(7)5(8,9)3-12-13-10-1-2-11-13/h4H,1-3H2 |
InChI-Schlüssel |
MNMDIVFLZABGJK-UHFFFAOYSA-N |
SMILES |
C1COP(O1)OCC(C(F)F)(F)F |
Kanonische SMILES |
C1COP(O1)OCC(C(F)F)(F)F |
Andere CAS-Nummern |
115044-87-6 |
Synonyme |
2-(2,2,3,3-tetrafluoropropoxy)-1,3,2-dioxaphospholane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



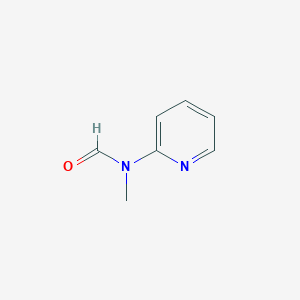

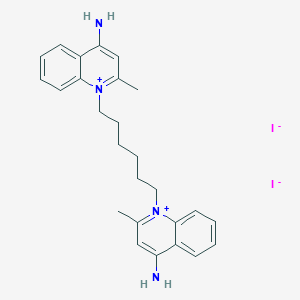
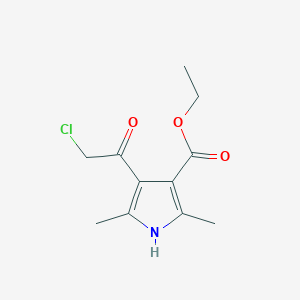
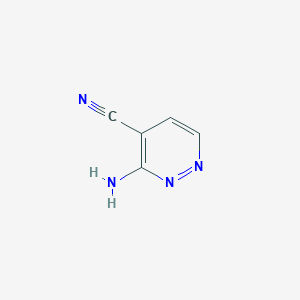
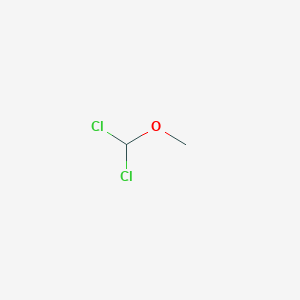
![4-[2-(3,5-Dimethoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B46366.png)
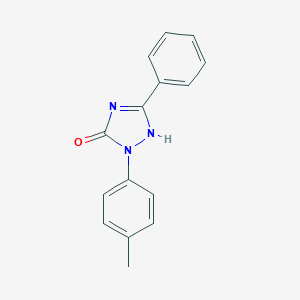
![N-[(6-bromo-1H-indol-3-yl)methyl]-2-[2-[(6-bromo-1H-indol-3-yl)methylamino]ethyldisulfanyl]ethanamine](/img/structure/B46371.png)
